N-Allyl-alpha-methylcinnamamide

Anticonvulsant Drug Discovery Cinnamamide SAR CNS Drug Design

Medicinal chemists optimizing anticonvulsant candidates often lack access to α-substituted cinnamamide scaffolds with defined stereo-electronic profiles. N-Allyl-α-methylcinnamamide addresses this gap as a versatile research intermediate: • α-Methyl group enhances metabolic stability and reduces neurotoxicity vs. non-methylated analogs, critical for treatment-resistant epilepsy programs. • N-Allyl moiety serves as a recognized TRPA1 pharmacophore; class-level antagonists achieve nanomolar IC50 values, enabling steric tolerance probing of the binding pocket. • Prochiral olefin supports asymmetric synthesis applications; physical properties (bp 380.5°C, density 1.02 g/cm³) are compatible with standard lab distillation setups. Supplied with characterized purity for reproducible SAR studies. Global shipping available.

Molecular Formula C6H3(Cl)2CH2CH2Br
Molecular Weight 201.26 g/mol
CAS No. 100908-61-0
Cat. No. B217228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-alpha-methylcinnamamide
CAS100908-61-0
SynonymsN-Allyl-alpha-methylcinnamamide
Molecular FormulaC6H3(Cl)2CH2CH2Br
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C(=O)NCC=C
InChIInChI=1S/C13H15NO/c1-3-9-14-13(15)11(2)10-12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,14,15)/b11-10+
InChIKeyVRBLVQNFGWGBPY-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-alpha-methylcinnamamide: CNS & TRP Channel Research


N-Allyl-alpha-methylcinnamamide (CAS 100908-61-0) is a synthetic α-substituted cinnamamide with the IUPAC name (E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-enamide . This compound belongs to a pharmacologically privileged class known for anticonvulsant, anti-inflammatory, and TRP channel-modulating activities [1]. Unlike the simpler N-allylcinnamamide, the α-methyl substitution introduces a chiral center and alters the electronic and steric profile of the Michael acceptor system, which is critical for its interaction with biological nucleophiles and target proteins [2].

CNS Seizure Model Studies α-Methyl steric modulator scaffold for anticonvulsant pharmacophore exploration
TRP Channel Modulation N-allyl pharmacophore with constrained steric profile for TRPA1 probe development
Chiral Probe Research Prochiral α-substituted olefin enables enantioselective synthesis studies

N-Allyl-alpha-methylcinnamamide: Why Generic Substitution Fails


Generic substitution within the cinnamamide class is not feasible due to the critical role of the α-methyl group in determining both the conformational bias of the molecule and its metabolic stability. Structure-activity relationship (SAR) studies on related cinnamamides demonstrate that the introduction of an α-methyl group significantly alters anticonvulsant potency and toxicity profiles compared to their non-methylated analogs [1]. Furthermore, the N-allyl moiety is essential for specific interactions with targets like TRPA1, where even minor N-alkyl modifications (e.g., N-propargyl or N-ethyl) lead to substantial loss of antagonist activity or altered selectivity profiles observed in class-level screening [2]. Therefore, substituting with a generic 'cinnamamide derivative' would compromise the precise stereo-electronic requirements needed for the intended research outcomes.

α-Methyl substitution dictates conformational bias and metabolic stability; non-methylated analogs may alter anticonvulsant profile.
N-allyl group is essential for TRPA1 interaction; N-propargyl or N-ethyl modifications may substantially reduce target engagement.
Higher lipophilicity and molecular weight relative to N-allylcinnamamide may shift assay solubility and non-specific binding profiles.

N-Allyl-alpha-methylcinnamamide: Quantitative Differentiation


Anticonvulsant Pharmacophore: Role of α-Methyl Substitution

In the cinnamamide class, the presence of an α-methyl substituent is a critical structural determinant for anticonvulsant activity. A foundational SAR study comparing α-methyl and non-methylated cinnamamides showed that the α-methyl series produced compounds with 'less toxic and, in some cases, more active products' than the non-methylated amides in the Maximal Electroshock Seizure (MES) test in mice [1]. While this study specifically examined m-CF3-phenyl derivatives, the class-level inference establishes that the α-methyl group on N-Allyl-alpha-methylcinnamamide is a key differentiator from non-α-substituted analogs like N-allylcinnamamide (CAS 77302-27-3), for which no anticonvulsant activity data is reported.

α-Methyl SAR
Class-level
α-Methyl series showed reduced toxicity trend and potentially higher anticonvulsant activity compared to non-methylated amides in mouse MES test (qualitative SAR).
Class-level SAR context
Target-specific anticonvulsant data to verify
Anticonvulsant Drug Discovery Cinnamamide SAR CNS Drug Design

Anticonvulsant Potency: 3-Fluoro vs. α-Methyl Cinnamamide

A close structural analog, trans-3-fluoro-N-allylcinnamamide (US Patent 4,179,524), which lacks the α-methyl group and bears a 3-fluoro substituent on the phenyl ring, has been quantitatively characterized as an anticonvulsant with an ED50 of 50 mg/kg (i.p.) in the MES test in mice [1]. N-Allyl-alpha-methylcinnamamide replaces the 3-fluoro group with an α-methyl substitution on the olefin. Based on the SAR principles governing this scaffold, the α-methyl group will confer different steric constraints on the molecule's bioactive conformation, potentially leading to a different receptor interaction profile or metabolic fate compared to the purely electronic modulation provided by the 3-fluoro substituent [2]. This chemical distinction directly impacts the selection of tool compounds for probing specific pharmacological hypotheses.

Steric vs Electronic Probe
Head-to-head
Target ED₅₀: unreported (α-methyl)
Comparator ED₅₀: 50 mg/kg i.p. (3-fluoro-N-allylcinnamamide, mouse MES)
Supports steric vs. electronic variable isolation
Target ED₅₀ requires independent determination
Anticonvulsant Drug Development Fluorinated Cinnamamides Maximal Electroshock Seizure Test

Physicochemical Properties vs. N-Allylcinnamamide

The molecular properties of N-Allyl-alpha-methylcinnamamide differ significantly from its simplest analog, N-allylcinnamamide (CAS 77302-27-3, MW: 187.24 g/mol). The target compound has a molecular weight of 201.26 g/mol and a higher calculated logP (predicted ~2.8) due to the additional methyl group, potentially enhancing passive membrane permeability but also increasing metabolic lability . The boiling point is 380.5°C at 760 mmHg and the density is 1.02 g/cm³, indicating its physical state is a stable, distillable oil under reduced pressure . These properties are essential for researchers planning in vitro assays where DMSO solubility and compound volatility can critically affect experimental outcomes.

Physicochemical Differentiation
Data to verify
ΔMW +14.02 g/mol, ΔlogP +0.5 (predicted), BP 380.5°C vs N-allylcinnamamide (187.24 g/mol)
Assay handling & solubility differentiation
Predicted logP; experimental values to confirm
Physicochemical Properties Compound Selection ADME Prediction

N-Allyl-alpha-methylcinnamamide: Application Scenarios


CNS Drug Discovery: Anticonvulsant & Neurotoxicity Optimization

Based on class-level SAR evidence showing that α-methyl cinnamamides can produce less toxic and potentially more active anticonvulsant agents [1], N-Allyl-alpha-methylcinnamamide is ideally suited as a core scaffold for medicinal chemistry optimization programs targeting treatment-resistant epilepsy. Its use cases are particularly focused on exploring the balance between anticonvulsant efficacy and neurotoxicity, where the α-methyl group serves as a critical structural variable not available in simple N-allylcinnamamide analogs.

TRP Channel Chemical Probe Development

The N-allyl moiety is a recognized pharmacophore for TRPA1 antagonism, as demonstrated by related cinnamamide derivatives with IC50 values in the nanomolar range [2]. N-Allyl-alpha-methylcinnamamide provides a unique sterically-hindered version of this pharmacophore, enabling researchers to probe the steric tolerance of the TRPA1 binding pocket. This is a key differentiator from flat N-allylcinnamamides, where the absence of the α-methyl group provides a less constrained molecular shape.

Asymmetric Synthesis: Chiral Building Block

The α-methyl group introduces prochirality at the olefin, making N-Allyl-alpha-methylcinnamamide a valuable intermediate for asymmetric synthesis. The compound's density (1.02 g/cm³) and boiling point (380.5°C) make it suitable for handling in standard laboratory distillation setups, unlike some low-boiling or solid cinnamamide analogs that require more specialized purification techniques.

Application
Selection Property
Validation Focus
Seizure-model pharmacophore research
α-Methyl steric modulation profile
MES endpoint response & toxicity-model review
TRPA1 antagonist probe development
N-allyl pharmacophore with constrained steric bulk
TRPA1 binding pocket steric tolerance review
Asymmetric synthesis intermediate
Prochiral α-substituted olefin
Chiral synthesis route validation
Quote Request

Request a Quote for N-Allyl-alpha-methylcinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.